2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene
Overview
Description
2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene is an organic compound with the molecular formula C10H11ClO. It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that organoboron compounds, which this compound can be converted into, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that organoboron compounds, which this compound can be converted into, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The result of the compound’s action can be seen in its use in various chemical transformations. For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B . Protodeboronation by using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in 59% yield and good diastereoselectivity (dr = 5 : 1) .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, while boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . This highlights the importance of the environmental conditions in influencing the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified through column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and chromium trioxide.
Reduction: LiAlH4, sodium borohydride (NaBH4), and hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Azides, thiocyanates, and amines.
Scientific Research Applications
2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-methoxyphenyl)-1-propene
- 2-Chloro-3-(4-methoxy-5-methylphenyl)-1-propene
- 2-Chloro-3-(2-methyl-5-methoxyphenyl)-1-propene
Uniqueness
2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-1-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6H,2,7H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDGXKUPUKMACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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